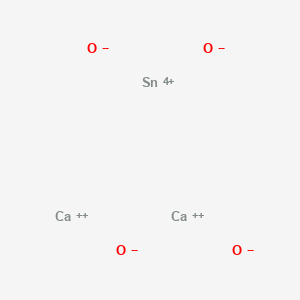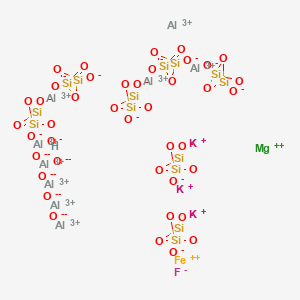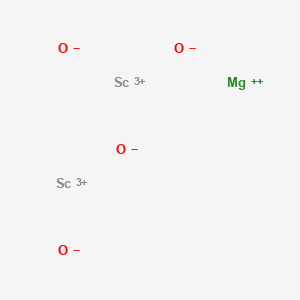
TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE is an organosulfur compound characterized by the presence of three 4-chlorophenyl groups attached to a sulfonium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE typically involves the reaction of 4-chlorophenyl compounds with sulfur-containing reagents under controlled conditions. One common method includes the reaction of 4-chlorophenyl magnesium bromide with sulfur dichloride, followed by oxidation to form the sulfonium chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE involves its interaction with molecular targets through its sulfonium ion. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved may include nucleophilic attack, electron transfer, and radical formation.
Comparaison Avec Des Composés Similaires
TRIS-(4-CHLOROPHENYL)-PHOSPHINE: Similar structure but contains a phosphine group instead of a sulfonium ion.
TRIS-(4-CHLOROPHENYL)-METHANE: Contains a methane core with three 4-chlorophenyl groups.
Uniqueness: TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE is unique due to its sulfonium ion, which imparts distinct reactivity and chemical properties compared to its phosphine and methane analogs. This uniqueness makes it valuable in specific chemical transformations and applications.
Propriétés
Numéro CAS |
10354-98-0 |
|---|---|
Formule moléculaire |
C18H12Cl4S |
Poids moléculaire |
402.154 |
Nom IUPAC |
tris(4-chlorophenyl)sulfanium;chloride |
InChI |
InChI=1S/C18H12Cl3S.ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1 |
Clé InChI |
WZVFMENTBPLKRY-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


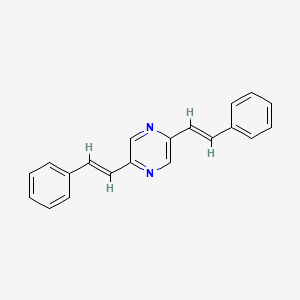

![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)

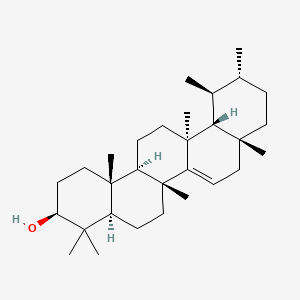
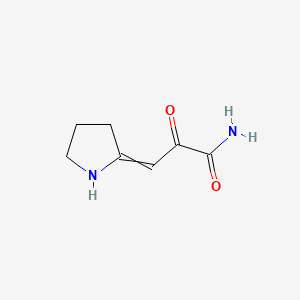
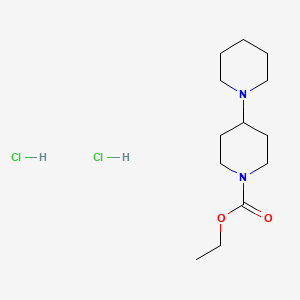
![[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate](/img/structure/B577162.png)
